N-Biotinylcaproylaminoethyl Methanethiosulfonate
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Overview
Description
N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .
Biochemical Analysis
Biochemical Properties
N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . It has been used to probe the structures of the ACh and GABA receptor channels and the enzyme lactose permease . The nature of these interactions involves the formation of mixed disulfides, which can provide valuable information about the biochemical reactions involving these biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid and specific reaction with thiols to form mixed disulfides . This reaction can influence the function of biomolecules such as enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism .
Preparation Methods
The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:
Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.
Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.
Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.
Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .
Chemical Reactions Analysis
N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.
Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.
Common reagents and conditions used in these reactions include:
Thiol-containing compounds: For substitution reactions.
Oxidizing and reducing agents: For redox reactions.
Acidic or basic conditions: For hydrolysis reactions.
The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .
Scientific Research Applications
N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol-containing compounds and their interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .
Comparison with Similar Compounds
N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:
N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.
This compound MTSEA-X-Biotin: Another variant used for similar applications.
These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .
Properties
CAS No. |
353754-95-7 |
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Molecular Formula |
C19H34N4O5S3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |
InChI |
InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |
InChI Key |
PXMZUZLKVZKKHK-MPGHIAIKSA-N |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Synonyms |
Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |
Origin of Product |
United States |
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